Cas no 2172181-51-8 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid)

2-{2-[4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido]ethoxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a flexible ethylene glycol linker and a carboxylic acid terminus, facilitating efficient conjugation and solubility in common organic solvents. The Fmoc group ensures orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents enhance yield and purity. The branched methyl group on the pentanoic acid backbone provides steric control, reducing side reactions during elongation. Suitable for automated synthesizers, it offers reliable performance in constructing complex peptide architectures.
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid structure
2172181-51-8 structure
Product Name:2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid
CAS No:2172181-51-8
MF:C25H30N2O6
MW:454.515507221222
CID:6402594
PubChem ID:165875167
Update Time:2025-06-23

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid
    • 2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethoxy}acetic acid
    • EN300-1490123
    • 2172181-51-8
    • Inchi: 1S/C25H30N2O6/c1-25(2,12-11-22(28)26-13-14-32-16-23(29)30)27-24(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21H,11-16H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)
    • InChI Key: XBPGTKPMALWNRJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C)CCC(NCCOCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 114Ų

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid Pricemore >>

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2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid Related Literature

Additional information on 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic Acid (CAS No. 2172181-51-8): A Comprehensive Overview

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid (CAS No. 2172181-51-8) is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to by its abbreviated name Fmoc-L-Leucine(4-aminoethyl)glycine, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and protein engineering. The unique structure and properties of this compound make it an essential tool in various research applications, including the development of novel therapeutic agents and the study of protein-protein interactions.

The chemical structure of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid consists of a central carboxylic acid moiety attached to a complex amide linkage. The Fmoc protecting group, which is a key feature of this molecule, provides several advantages in synthetic chemistry. It is highly stable under basic conditions and can be selectively removed using mild acidic conditions, making it an ideal choice for stepwise peptide synthesis. Additionally, the presence of the aminoethyl glycine (AEG) unit enhances the solubility and bioavailability of the compound, which is crucial for its application in biological systems.

Recent studies have highlighted the potential of Fmoc-L-Leucine(4-aminoethyl)glycine in various biomedical applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a building block for the synthesis of peptidomimetics with enhanced pharmacological properties. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and reduced susceptibility to enzymatic degradation. This makes them attractive candidates for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In another notable study, researchers at the University of California, San Francisco, investigated the use of Fmoc-L-Leucine(4-aminoethyl)glycine in the development of targeted drug delivery systems. The compound was incorporated into nanoparticles designed to deliver therapeutic agents specifically to cancer cells. The results showed that these nanoparticles exhibited enhanced cellular uptake and reduced toxicity compared to conventional drug delivery methods. This finding underscores the potential of Fmoc-L-Leucine(4-aminoethyl)glycine in improving the efficacy and safety of cancer treatments.

The versatility of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid extends beyond its use in drug development. It has also been employed in the study of protein-protein interactions, which are fundamental to many biological processes. By incorporating this compound into peptides or proteins, researchers can gain insights into the structural and functional aspects of these interactions. For example, a study published in Biochemistry utilized Fmoc-L-Leucine(4-aminoethyl)glycine-based peptides to investigate the binding mechanisms of specific protein domains involved in signal transduction pathways.

The synthesis of Fmoc-L-Leucine(4-aminoethyl)glycine involves several well-established chemical reactions. The first step typically involves the protection of L-leucine with the Fmoc group using diisopropylcarbodiimide (DIC) as a coupling agent. Subsequently, the protected leucine is coupled with 4-aminoethyl glycine using a similar coupling strategy. The final step involves deprotection under mild acidic conditions to yield the desired product. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In conclusion, 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethoxy}acetic acid (CAS No. 2172181-51-8) is a versatile and valuable compound with a wide range of applications in chemical biology and medicinal chemistry. Its unique structure and properties make it an essential tool for researchers working on peptide synthesis, protein engineering, drug development, and the study of protein-protein interactions. As ongoing research continues to uncover new possibilities for this compound, its importance in advancing our understanding and treatment of various diseases is likely to grow even further.

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